Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate

Catalog No.
S13582430
CAS No.
M.F
C7H11N3O2
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoat...

Product Name

Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate

IUPAC Name

methyl 2-(2-methyltriazol-4-yl)propanoate

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-8-10(2)9-6/h4-5H,1-3H3

InChI Key

BIVKHMHOKDFFQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(N=C1)C)C(=O)OC

Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is a chemical compound that belongs to the class of triazoles, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. The compound features a methyl ester functional group and a triazole ring, which contribute to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2, and it exhibits a range of biological activities due to the presence of the triazole moiety.

Typical of esters and triazoles:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
    Methyl 2 2 methyl 2H 1 2 3 triazol 4 yl propanoate+H2OPropanoic acid+2 2 methyl 2H 1 2 3 triazol 4 yl ethanol\text{Methyl 2 2 methyl 2H 1 2 3 triazol 4 yl propanoate}+H_2O\rightarrow \text{Propanoic acid}+\text{2 2 methyl 2H 1 2 3 triazol 4 yl ethanol}
  • Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Condensation Reactions: It can react with amines or other nucleophiles to form more complex structures.

Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate has shown promising biological activities. Research indicates that compounds containing triazole rings often exhibit:

  • Antimicrobial Properties: Effective against various bacterial and fungal strains.
  • Anticancer Activity: Potential for inhibiting cancer cell proliferation through various mechanisms.

The specific biological mechanisms of action are still under investigation but may involve interactions with enzymes or receptors relevant to disease pathways.

The synthesis of methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate can be achieved through several methods:

  • Cycloaddition Reactions: Utilizing azides and alkynes in the presence of copper catalysts to form the triazole ring followed by esterification with propanoic acid or its derivatives.

    Example reaction:
    Alkyne+AzideCu catalystTriazole\text{Alkyne}+\text{Azide}\xrightarrow{\text{Cu catalyst}}\text{Triazole}
    After forming the triazole, it can be reacted with methyl propanoate.
  • Esterification: Direct esterification of propanoic acid with 1-(2-methyl-2H-1,2,3-triazol-4-yl)ethanol.

Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate has diverse applications:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Agriculture: Development of new agrochemicals that target specific pests or diseases.
  • Materials Science: Incorporation into polymers or coatings for enhanced properties.

Studies on the interactions of methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate with biological systems are crucial for understanding its efficacy and safety. Research often focuses on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets.
  • Mechanism of Action: Understanding how it exerts its biological effects at a molecular level.

These studies help elucidate its potential therapeutic uses and guide further development.

Several compounds share structural similarities with methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate. Here are some notable examples:

Compound NameStructureUnique Features
Methyl 1H-benzotriazoleContains a benzene ring fused to a triazoleOften used as a corrosion inhibitor
Methyl 1,2,3-triazoleSimple triazole structureCommonly used in pharmaceuticals
Methyl propionateAn ester similar in structure but without the triazole ringUsed as a solvent and in flavoring

Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate stands out due to its unique combination of the triazole ring and ester functionality, which may confer distinct reactivity and biological activity compared to these similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

169.085126602 g/mol

Monoisotopic Mass

169.085126602 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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